Dodecylbenzenesulfonic acid, 4,4-dimethyloxazolidine salt
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Overview
Description
Benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine (11): is a chemical compound with the molecular formula C23H41NO4S and a molecular weight of 427.65 g/mol . This compound is known for its use as a process regulator in the manufacture of chemicals, paints, and coatings . It is a combination of benzenesulfonic acid, dodecyl-, and 4,4-dimethyloxazolidine in a 1:1 ratio .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of benzenesulfonic acid, dodecyl-, involves the sulfonation of benzene using concentrated sulfuric acid . This reaction is a classic example of aromatic sulfonation, which is a crucial reaction in industrial organic chemistry . The resulting benzenesulfonic acid is then reacted with dodecylbenzene to form dodecylbenzenesulfonic acid .
Industrial Production Methods: In industrial settings, the production of benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine involves the neutralization of dodecylbenzenesulfonic acid with 4,4-dimethyloxazolidine . This process is typically carried out under controlled conditions to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: The compound can undergo substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted benzenes .
Scientific Research Applications
Chemistry: In chemistry, benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine is used as a surfactant and a process regulator . It is also utilized in the synthesis of other chemical compounds .
Biology: In biological research, this compound is used as a preservative due to its formaldehyde-releasing properties . It helps in maintaining the stability and longevity of biological samples .
Medicine: In the medical field, the compound’s preservative properties are leveraged in the formulation of various pharmaceutical products .
Industry: Industrially, it is used in the manufacture of paints, coatings, and other chemical products . Its surfactant properties make it valuable in various industrial processes .
Mechanism of Action
The mechanism of action of benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine involves its surfactant properties and its ability to release formaldehyde . The compound interacts with molecular targets by disrupting cell membranes and proteins, leading to its preservative effects . The pathways involved include the release of formaldehyde, which acts as a biocide .
Comparison with Similar Compounds
Linear alkyl benzene sulfonates (LAS): These are surfactants similar to benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine.
Dodecylbenzenesulfonic acid: This is a precursor to the compound and shares similar chemical properties.
Dimethyl oxazolidine: This is the counter ion in the compound and is known for its formaldehyde-releasing properties.
Uniqueness: The uniqueness of benzenesulfonic acid, dodecyl-, compound with 4,4-dimethyloxazolidine lies in its combination of surfactant and preservative properties . This dual functionality makes it valuable in various applications, from industrial processes to biological research .
Properties
CAS No. |
68084-53-7 |
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Molecular Formula |
C18H30O3S.C5H11NO C23H41NO4S |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
4,4-dimethyl-1,3-oxazolidine;2-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C5H11NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-5(2)3-7-4-6-5/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);6H,3-4H2,1-2H3 |
InChI Key |
RZJHMXNKJSOXRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CC1(COCN1)C |
physical_description |
Liquid |
Origin of Product |
United States |
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